Mandelonitrile

Description

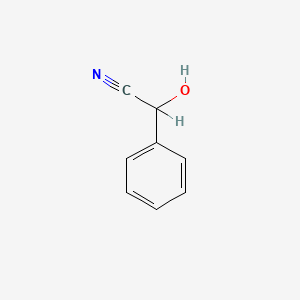

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNICRUQPODTGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025422 | |

| Record name | alpha-Hydroxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-brown to dark red-brown liquid. (NTP, 1992), Reddish-brown liquid; [CAMEO] Yellow to red-brown liquid; [Alfa Aesar MSDS], Solid | |

| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mandelonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20728 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (±)-2-Hydroxy-2-phenylacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

338 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

179.5 °F (NTP, 1992) | |

| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.1165 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

532-28-5, 10020-96-9, 613-88-7 | |

| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mandelonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mandelonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mandelonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, .alpha.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Hydroxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mandelonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-2-Hydroxy-2-phenyl-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANDELONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/584322E08A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-2-Hydroxy-2-phenylacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14 °F (also given as 72 °F) (NTP, 1992), 21.5 - 22 °C | |

| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-2-Hydroxy-2-phenylacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Mandelonitrile: A Technical Guide to its Discovery and Historical Synthesis

This guide provides an in-depth exploration of the discovery and historical synthesis of mandelonitrile, a pivotal cyanohydrin in the advancement of organic chemistry and the synthesis of valuable chiral compounds. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the foundational discoveries and the evolution of synthetic methodologies, offering insights into the chemical principles that have guided its preparation for nearly two centuries.

Part 1: The Genesis of Mandelonitrile - From Bitter Almonds to a Defined Chemical Entity

The story of mandelonitrile is intrinsically linked to the early investigations of natural products. In 1830, French chemists Pierre-Jean Robiquet and Antoine Boutron-Charlard first isolated a bitter-tasting compound from the seeds of bitter almonds (Prunus dulcis), which they named amygdalin.[1] A few years later, in 1832, the seminal work of Justus von Liebig and Friedrich Wöhler on the oil of bitter almonds (benzaldehyde) not only laid the groundwork for understanding the precursors of mandelonitrile but also introduced the concept of the "benzoyl radical," a significant contribution to the developing theory of chemical structure.[2]

Liebig and Wöhler, through their meticulous investigations, discovered that the hydrolysis of amygdalin yielded three products: sugar (later identified as glucose), benzaldehyde, and hydrogen cyanide.[1] This breakdown is not spontaneous but is catalyzed by an enzyme complex found in almonds, known as emulsin.[3] Later research clarified that the enzymatic hydrolysis of amygdalin by β-glucosidase first yields gentiobiose and L-mandelonitrile.[1] Mandelonitrile, being the cyanohydrin of benzaldehyde, is unstable and subsequently decomposes to release benzaldehyde and hydrogen cyanide.[1] This natural defense mechanism in plants provides a bitter flavor and toxicity against herbivores.

The racemic form of mandelonitrile holds the distinction of being the first cyanohydrin to be synthesized in a laboratory in 1832, a landmark achievement that opened the door to the study of this important class of organic compounds.[2]

Part 2: The Evolution of Mandelonitrile Synthesis: From Racemic Mixtures to Asymmetric Control

The synthesis of mandelonitrile has undergone a remarkable evolution, progressing from the initial preparation of racemic mixtures to highly sophisticated methods for producing enantiomerically pure forms, which are crucial intermediates in the synthesis of optically active pharmaceuticals.[2][4]

Early Racemic Syntheses: The Dawn of Cyanohydrin Chemistry

The earliest methods for synthesizing mandelonitrile focused on the direct addition of a cyanide source to benzaldehyde, inevitably leading to a racemic mixture as the cyanide nucleophile can attack the prochiral carbonyl carbon from either face with equal probability.[4]

A foundational technique for the synthesis of cyanohydrins was developed by Friedrich Urech in 1872. The "Urech cyanohydrin method" involves the reaction of a ketone (or in this case, an aldehyde) with an alkali cyanide in the presence of acetic acid.[2] This method, while effective for producing racemic mandelonitrile, is a general procedure for cyanohydrin synthesis.

Experimental Protocol: A Representative Racemic Synthesis

A common laboratory preparation of racemic mandelonitrile involves the direct reaction of benzaldehyde with an alkali cyanide under acidic conditions.[5]

Materials:

-

Benzaldehyde (freshly distilled)

-

Potassium cyanide (finely powdered, 96%)

-

Concentrated hydrochloric acid

-

Ice

Procedure:

-

In a flask cooled with an ice-salt bath, combine 20 g of freshly distilled benzaldehyde and 14 g of finely powdered 96% potassium cyanide.[5]

-

Slowly add concentrated hydrochloric acid (approximately 20 g, corresponding to 7 g of anhydrous HCl) dropwise with frequent shaking.[5]

-

Allow the reaction mixture to stand for 1 hour with occasional shaking.[5]

-

Pour the mixture into 5 volumes of water. The oily mandelonitrile will separate.

-

Wash the separated oil several times with water.[5]

Note: Due to the instability of mandelonitrile, further purification by distillation is often avoided.[5]

An alternative and often higher-yielding classical approach involves the initial formation of the crystalline bisulfite addition product of benzaldehyde. This intermediate is then treated with an aqueous solution of potassium or sodium cyanide to generate mandelonitrile.[5]

Experimental Protocol: Synthesis via the Bisulfite Adduct

This method provides a straightforward route to racemic mandelonitrile with a nearly quantitative yield.[5]

Materials:

-

Benzaldehyde

-

Concentrated sodium bisulfite solution

-

Potassium cyanide (or sodium cyanide) solution (30%)

-

Alcohol

Procedure:

-

Stir 15 g of benzaldehyde with 50 ml of concentrated sodium bisulfite solution for 30 minutes. The crystalline bisulfite addition product will form.[5]

-

Filter the crystalline product and wash it with alcohol.[5]

-

Create a thin paste of the washed product with water.

-

Add a 30% solution of 12 g of potassium cyanide all at once with vigorous stirring.[5]

-

The bisulfite adduct will dissolve, and oily mandelonitrile will precipitate.[5]

-

Separate the mandelonitrile crystals by filtration and dry them under a vacuum.[5]

The Dawn of Asymmetry: Biocatalysis with Emulsin

The first significant leap towards controlling the stereochemistry of mandelonitrile synthesis was achieved in 1908 by Rosenthaler.[2] He demonstrated the first asymmetric synthesis of a cyanohydrin by employing emulsin, the same enzyme complex responsible for the hydrolysis of amygdalin in almonds. This pioneering work showcased the potential of biocatalysis for the enantioselective production of chiral molecules.[2] The enzyme catalyzes the addition of hydrogen cyanide to benzaldehyde, favoring the formation of one enantiomer over the other.

Modern Synthetic Approaches

While the historical methods laid the crucial groundwork, modern organic synthesis demands higher efficiency, selectivity, and safer reaction conditions. Contemporary methods for mandelonitrile synthesis often employ phase transfer catalysts or advanced biocatalytic systems.

-

Phase Transfer Catalysis: The reaction of a benzaldehyde compound with a metal cyanide or hydrogen cyanide can be efficiently carried out in the presence of a phase transfer catalyst in a solvent system.[6] This approach enhances the reaction rate by facilitating the transfer of the cyanide nucleophile from the aqueous phase to the organic phase where the benzaldehyde is dissolved.

-

Hydroxynitrile Lyases (HNLs): The modern era of asymmetric mandelonitrile synthesis is dominated by the use of hydroxynitrile lyases (HNLs).[4] These enzymes, found in a variety of plants, insects, and microorganisms, catalyze the highly enantioselective addition of hydrogen cyanide to aldehydes.[4] This biocatalytic method is not only highly efficient, often achieving excellent enantiomeric excess (ee), but is also considered environmentally benign compared to traditional chemical methods.[4][7]

Part 3: Data Presentation and Visualization

Quantitative Data Summary

| Synthesis Method | Key Reagents | Product | Stereoselectivity | Typical Yield | Reference |

| Urech Cyanohydrin Method | Benzaldehyde, Alkali Cyanide, Acetic Acid | Racemic Mandelonitrile | Racemic | Good | [2] |

| Bisulfite Adduct Method | Benzaldehyde, Sodium Bisulfite, Potassium Cyanide | Racemic Mandelonitrile | Racemic | Nearly Quantitative | [5] |

| Rosenthaler's Asymmetric Synthesis | Benzaldehyde, Hydrogen Cyanide, Emulsin | (R)-Mandelonitrile (enriched) | Enantioselective | Not specified | [2] |

| Modern Biocatalysis | Benzaldehyde, Hydrogen Cyanide, Hydroxynitrile Lyase (HNL) | (R)- or (S)-Mandelonitrile | High (often >99% ee) | High | [4][7] |

Diagrams of Key Pathways and Workflows

Caption: General workflow for the racemic synthesis of mandelonitrile.

Caption: Step-by-step synthesis of mandelonitrile via the bisulfite adduct.

References

-

Wikipedia. Amygdalin. [Link]

- Google Patents. US9126900B2 - Process for producing mandelonitrile compound.

-

Taylor & Francis. Mandelonitrile – Knowledge and References. [Link]

-

PrepChem.com. Preparation of mandelonitrile. [Link]

- Google Patents. EP2311800A1 - Process for production of mandelonitrile compound.

-

Royal Society of Publishing. The enzymes of emulsin. [Link]

-

SciSpace. The amygdalins and their inter-reactions with emulsin. [Link]

Sources

- 1. Amygdalin - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. US9126900B2 - Process for producing mandelonitrile compound - Google Patents [patents.google.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

The Dual-Edged Sword: A Technical Guide to the Natural Occurrence of Mandelonitrile in Plants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-mandelonitrile, a chiral cyanohydrin, is a pivotal molecule in the chemical defense arsenal of over 3,000 plant species.[1][2] This guide delves into the biosynthesis, metabolic fate, and multifaceted biological roles of (R)-mandelonitrile, with a primary focus on its function in cyanogenesis—the release of toxic hydrogen cyanide (HCN) upon tissue damage.[1] This document synthesizes current knowledge, presenting quantitative data on the distribution of its precursor cyanogenic glycosides, and its efficacy as a defense compound against herbivores and pathogens. Detailed experimental protocols for the extraction, quantification, and enzymatic analysis of mandelonitrile are provided to facilitate further research. Additionally, key metabolic pathways are visualized using Graphviz diagrams to offer a clear and structured understanding of the complex biological systems governed by this crucial molecule. This guide serves as a valuable resource for professionals in plant biology, chemical ecology, and drug development, offering insights into a sophisticated natural defense mechanism with potential applications in agriculture and medicine.

Introduction: The Keystone of Cyanogenesis

Plants, being stationary organisms, have evolved a sophisticated array of chemical defenses to deter herbivores and combat pathogens. Among these, cyanogenesis is a potent and widespread defense mechanism.[1] At the core of this process in many plant species, particularly within the Rosaceae family (e.g., almonds, apricots, cherries), lies (R)-mandelonitrile.[1][2][3] This molecule is the aglycone of the cyanogenic glycosides amygdalin and prunasin and serves as the direct precursor to the highly toxic respiratory inhibitor, hydrogen cyanide (HCN).[1]

The biological importance of (R)-mandelonitrile extends beyond its role as a toxin precursor. It is a key intermediate in a dynamic metabolic network that is tightly regulated to prevent self-toxicity while ensuring a rapid and effective defense response upon tissue disruption. The stereochemistry of mandelonitrile is critical, with the (R)-enantiomer being the predominant form in many cyanogenic plants.[1]

Biosynthesis and Metabolic Fate: The "Cyanide Bomb"

The formation and breakdown of (R)-mandelonitrile are part of a well-defined metabolic pathway. The "cyanide bomb" is a classic example of a two-component defense system, where the substrate (cyanogenic glycoside) and the activating enzymes are stored in separate cellular compartments, only mixing upon tissue damage.[4]

Biosynthesis of Mandelonitrile Glycosides

The biosynthesis of (R)-mandelonitrile-containing glycosides originates from the amino acid L-phenylalanine.[1][5] The pathway involves a series of enzymatic reactions catalyzed by cytochrome P450 monooxygenases and UDP-glucosyltransferases.[5][6]

-

Conversion to Mandelonitrile : L-phenylalanine is converted to (R)-mandelonitrile by the sequential action of cytochrome P450 enzymes, specifically CYP79 and CYP71 families.[6][7]

-

Glycosylation to Prunasin : (R)-mandelonitrile is then glycosylated by UDP-glucosyltransferases to form prunasin.[1][6]

-

Further Glycosylation to Amygdalin : In some species, a second glucose molecule is added to prunasin to form amygdalin.[1][6]

Figure 1: Biosynthesis of Amygdalin from L-Phenylalanine.

Catabolism: The Release of Cyanide

The defensive power of (R)-mandelonitrile is unleashed through a two-step enzymatic hydrolysis. This process is spatially regulated within the plant cell to prevent the premature release of HCN. Cyanogenic glycosides are typically stored in the vacuole, while the catabolic enzymes are located in the cytoplasm or apoplast.[1]

-

Hydrolysis to Mandelonitrile : Upon tissue damage, β-glucosidases hydrolyze amygdalin and prunasin, releasing glucose and (R)-mandelonitrile.[8]

-

Dissociation of Mandelonitrile : The unstable (R)-mandelonitrile is then cleaved by hydroxynitrile lyase (HNL) into benzaldehyde and hydrogen cyanide.[7][8][9]

Figure 2: The Cyanogenesis Pathway.

Distribution in the Plant Kingdom

Cyanogenic glycosides derived from mandelonitrile are widespread, particularly in the Rosaceae family.[2][3][4] The concentration of these compounds can vary significantly between species, cultivars, and even different tissues within the same plant.[4]

| Plant Species | Common Name | Cyanogenic Glycoside(s) | Typical Concentration in Seeds/Kernels (g/kg) | Reference(s) |

| Prunus dulcis (bitter) | Bitter Almond | Amygdalin | 33 - 54 | [4] |

| Prunus armeniaca | Apricot | Amygdalin | 14 | [4] |

| Prunus persica | Peach | Amygdalin | 6.8 | [4] |

| Prunus domestica | Plum | Amygdalin, Prunasin | 4 - 17.5 | [4] |

| Malus domestica | Apple | Amygdalin | 3 | [4] |

| Prunus cerasus | Red Cherry | Amygdalin | 3.9 | [4] |

Analytical Methodologies

The accurate quantification of mandelonitrile and its glycosides is crucial for research in plant defense, food safety, and drug development. A general workflow for analysis is presented below.

Figure 3: General Analytical Workflow.

Protocol 1: Extraction and Quantification by GC-MS

This protocol is adapted from a method for quantifying mandelonitrile in Arabidopsis thaliana and is suitable for detecting low levels of the compound.[10][11]

Rationale: Methanol is used for extraction as it also serves to denature enzymes that could degrade mandelonitrile.[10] Derivatization with MSTFA (silylation) is necessary to increase the volatility of mandelonitrile for GC-MS analysis.[5][10]

Methodology:

-

Extraction:

-

Derivatization and GC-MS Analysis:

-

Evaporate the methanol from the supernatant.[5]

-

Add 100 μL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried extract.[5][11]

-

Incubate at 60°C for 30 minutes.[5]

-

Inject 1 μL of the derivatized sample into a GC-MS system.[5]

-

GC Conditions: Use a DB-5MS column (or equivalent) with an appropriate temperature program (e.g., 60°C for 3 min, ramp at 10°C/min to 300°C, hold for 6 min).[5]

-

MS Conditions: Electron Ionization (EI) mode, with full scan or selected ion monitoring (SIM) for higher sensitivity.[5]

-

Protocol 2: Extraction and Quantification of Glycosides by HPLC-DAD

This protocol is based on the analysis of cyanogenic compounds in Rosaceae and is suitable for the quantification of amygdalin and prunasin.[5][12]

Rationale: Ultrasound-assisted extraction (UAE) enhances extraction efficiency. Acidified water is used as the solvent to maintain the stability of the glycosides.[5][12] HPLC with a C18 column provides good separation of these polar compounds.[5]

Methodology:

-

Ultrasound-Assisted Extraction (UAE):

-

HPLC-DAD Analysis:

-

HPLC System: A standard HPLC with a Diode-Array Detector (DAD).[12]

-

Column: C18 reversed-phase column.[5]

-

Mobile Phase: Isocratic elution with a suitable mixture of methanol and water (e.g., 20-25% methanol).[5][13]

-

Detection Wavelength: Monitor between 210-220 nm.[5]

-

Quantification: Use external standards of amygdalin and prunasin to create a calibration curve.[5]

-

Biological Roles and Toxicological Implications

Plant Defense

The primary biological role of mandelonitrile and its glycosides is as a potent defense against a wide range of generalist herbivores.[1] The release of HCN upon tissue damage acts as a powerful deterrent and toxin.[1]

Human Toxicology and the Laetrile Controversy

While effective in plants, the cyanogenic potential of mandelonitrile-derived compounds poses a risk of cyanide poisoning in humans if consumed in sufficient quantities.[4] The hydrolysis of amygdalin in the intestine can release hydrogen cyanide.[4]

Amygdalin has been controversially promoted as an alternative cancer treatment under the names Laetrile and "vitamin B17".[4][15][16] However, extensive reviews and clinical trials have found no evidence of its efficacy in treating cancer.[15][17][18] Medical and scientific authorities have described the promotion of laetrile for cancer treatment as a canonical example of quackery, and its use has been linked to deaths from cyanide poisoning.[4]

Applications in Drug Development and Chemical Synthesis

Beyond its natural role, (R)-mandelonitrile is a valuable chiral intermediate in the synthesis of various pharmaceuticals.[14][19] Its structure provides a scaffold for the creation of optically active α-hydroxy carboxylic acids, α-hydroxy aldehydes, and other important chemical entities.[8] The enzymatic synthesis of (R)-mandelonitrile using hydroxynitrile lyases is an area of active research, offering an environmentally friendly alternative to traditional chemical methods.[19]

Future Perspectives

The study of mandelonitrile and cyanogenic glycosides continues to be a rich field of research. Future investigations may focus on:

-

Metabolic Engineering: Modifying the biosynthetic pathway in crops to enhance pest resistance or to reduce toxicity in food products.

-

Novel Bioactivities: Exploring other potential physiological roles of these compounds in plants, such as in stress signaling or nutrient transport.[20]

-

Biocatalysis: Discovering and engineering novel hydroxynitrile lyases for applications in green chemistry and pharmaceutical synthesis.[19]

References

-

Wikipedia. (n.d.). Amygdalin. Retrieved from [Link]

-

Arnaiz, A., et al. (2023). Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry. Bio-protocol, 13(12), e4700. Retrieved from [Link]

-

Rodríguez Madrera, R., & Suárez Valles, B. (2021). Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families. Molecules, 26(11), 3249. Retrieved from [Link]

-

Lee, J., et al. (2022). Novel UHPLC-(+ESI)MS/MS Method for Determining Amygdalin, Prunasin and Total Cyanide in Almond Kernels and Hulls (Prunus dulcis). Journal of Agricultural and Food Chemistry, 70(4), 1279–1288. Retrieved from [Link]

-

Piagentini, A. M., et al. (2023). Plant cyanogenic glycosides: from structure to properties and potential applications. Frontiers in Plant Science, 14, 1245481. Retrieved from [Link]

-

Senica, M., et al. (2022). Dynamics of cyanogenic glycosides in apple and plum fruits, products, and byproducts: A concise review. Journal of Food Composition and Analysis, 112, 104664. Retrieved from [Link]

- The Foraging Center. (n.d.). Rosaceae.

-

Sánchez-Pérez, R., et al. (2013). Quantification of cyanogenic compounds, amygdalin, prunasin, and hydrocyanic acid in almonds (Prunus dulcis Miller) for industrial uses. Revista Colombiana de Ciencias Hortícolas, 7(2), 208-219. Retrieved from [Link]

-

Wikipedia. (n.d.). Mandelonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Rosaceae. Retrieved from [Link]

-

Senica, M., et al. (2017). Fruit Seeds of the Rosaceae Family: A Waste, New Life, or a Danger to Human Health? Journal of Agricultural and Food Chemistry, 65(47), 10217–10224. Retrieved from [Link]

-

Arnaiz, A., et al. (2023). Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry. Bio-protocol, 13(12). Retrieved from [Link]

-

Li, W., et al. (2020). Accumulation Pattern of Amygdalin and Prunasin and Its Correlation with Fruit and Kernel Agronomic Characteristics during Apricot (Prunus armeniaca L.) Kernel Development. Agronomy, 10(11), 1642. Retrieved from [Link]

-

Swain, E., & Poulton, J. E. (1994). Mandelonitrile lyase from Ximenia americana L.: stereospecificity and lack of flavin prosthetic group. Plant Physiology, 106(2), 521–527. Retrieved from [Link]

-

Bolarinwa, I. F., et al. (2014). Amygdalin content of seeds, kernels and food products commercially- available in the UK. Food Chemistry, 152, 133-139. Retrieved from [Link]

-

Gauth. (n.d.). Solved: Benzaldehyde gives the cyanohydrin mandelonitrile an 88% yield on treatment with hydrogen. Retrieved from [Link]

-

Sánchez-Pérez, R., et al. (2019). Cyanogenic Glucosides and Derivatives in Almond and Sweet Cherry Flower Buds from Dormancy to Flowering. Frontiers in Plant Science, 10, 30. Retrieved from [Link]

-

Dadashipour, M., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega, 5(42), 27365–27375. Retrieved from [Link]

-

Liu, H., et al. (2024). Mandelonitrile lyase MDL2-mediated regulation of seed amygdalin and oil accumulation of Prunus Sibirica. BMC Plant Biology, 24(1), 389. Retrieved from [Link]

-

Bernal-Vicente, A., et al. (2018). The effect of mandelonitrile, a recently described salicylic acid precursor, on peach plant response against abiotic and biotic stresses. Plant Biology, 20(6), 1069-1077. Retrieved from [Link]

-

Cancer Research UK. (n.d.). Laetrile (amygdalin or vitamin B17). Retrieved from [Link]

-

Milazzo, S., et al. (2015). Laetrile treatment for cancer. Cochrane Database of Systematic Reviews, (4), CD005476. Retrieved from [Link]

-

Xu, W., et al. (2016). Identification and Analysis of Amygdalin, Neoamygdalin and Amygdalin Amide in Different Processed Bitter Almonds by HPLC-ESI-MS/MS and HPLC-DAD. Molecules, 21(8), 1018. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of the cyanogenic glycosides prunasin (1) and amygdalin (2). Retrieved from [Link]

-

ResearchGate. (n.d.). A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides. Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthesis of (R)-(−)-mandelic acid from (R,S)-mandelonitrile with nitrilase. Retrieved from [Link]

-

Sánchez-Pérez, R., et al. (2019). Cyanogenic Glucosides and Derivatives in Almond and Sweet Cherry Flower Buds from Dormancy to Flowering. Frontiers in Plant Science, 10. Retrieved from [Link]

-

OncoLink. (2022). Breaking Down the Association Between Laetrile and Cancer. Retrieved from [Link]

-

Asian Journal of Chemistry. (2010). Bioconversion of Mandelonitrile to Mandelic Acid using Plant extracts from Barley, Cabbage and Radish. Retrieved from [Link]

-

ACS Publications. (2024). Membrane-Bound Bisindolyl-Based Chromogenic Probes: Analysis of Cyanogenic Glycosides in Agricultural Crops for Possible Remediation. Retrieved from [Link]

-

Revista Colombiana de Ciencias Hortícolas. (2021). Quantification of cyanogenic compounds, amygdalin, prunasin, and hydrocyanic acid in almonds (Prunus dulcis Miller) for industrial uses. Retrieved from [Link]

-

MDPI. (2024). A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides. Retrieved from [Link]

-

Memorial Sloan Kettering Cancer Center. (2021). Amygdalin. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Extraction and liquid chromatographic analysis of cyanogenic glycosides: a review. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Development of Extraction and Gas Chromatography Analytical Methodology for Cyanogenic Glycosides in Flaxseed (Linum usitatissimum). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Rosaceae - Wikipedia [en.wikipedia.org]

- 4. Amygdalin - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Cyanogenic Glucosides and Derivatives in Almond and Sweet Cherry Flower Buds from Dormancy to Flowering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mandelonitrile lyase MDL2-mediated regulation of seed amygdalin and oil accumulation of Prunus Sibirica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mandelonitrile - Wikipedia [en.wikipedia.org]

- 9. Mandelonitrile lyase from Ximenia americana L.: stereospecificity and lack of flavin prosthetic group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. cancerresearchuk.org [cancerresearchuk.org]

- 16. theccrinstitute.com [theccrinstitute.com]

- 17. Laetrile treatment for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mskcc.org [mskcc.org]

- 19. benchchem.com [benchchem.com]

- 20. The effect of mandelonitrile, a recently described salicylic acid precursor, on peach plant response against abiotic and biotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Racemic Mandelonitrile from Benzaldehyde

Foreword: A Synthesis of Practicality and Precaution

The conversion of benzaldehyde to mandelonitrile represents a cornerstone reaction in organic synthesis: the cyanohydrin formation. This transformation is not merely an academic exercise; it is the gateway to a class of versatile intermediates, including mandelic acid, which are pivotal in the development of pharmaceuticals and fine chemicals.[1] The prochiral nature of the starting aldehyde dictates that, in the absence of a chiral influence, the product is a racemic mixture of (R)- and (S)-enantiomers—a foundational starting point for further resolution or stereospecific applications.[2] This guide is crafted for the discerning researcher and development professional. It moves beyond a mere recitation of steps to dissect the underlying principles, justify the methodological choices, and, most critically, embed an unwavering commitment to safety. The synthesis, while straightforward in principle, involves acutely toxic materials that demand rigorous and informed handling.

Section 1: The Mechanistic Core: Nucleophilic Addition

The synthesis of mandelonitrile from benzaldehyde is a classic example of a nucleophilic addition to a carbonyl group.[3][4] The reaction's velocity and efficiency are critically dependent on the generation of a potent nucleophile, the cyanide ion (CN⁻).

The Role of Catalysis

While hydrogen cyanide (HCN) can react directly with benzaldehyde, the process is impractically slow.[4][5] The true efficacy of the reaction is unlocked through base catalysis. The addition of a base, such as a cyanide salt (e.g., NaCN, KCN) or a catalytic amount of hydroxide, deprotonates HCN to generate the cyanide anion.[4][5][6] This anion is a significantly stronger nucleophile than its conjugate acid, poised to attack the electrophilic carbonyl carbon of benzaldehyde.

Step-wise Mechanism

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The electron-rich cyanide anion (CN⁻) attacks the partially positive carbonyl carbon of benzaldehyde. This action forces the pi electrons of the carbon-oxygen double bond to move onto the electronegative oxygen atom, resulting in the formation of a tetrahedral alkoxide intermediate.[7]

-

Protonation: The negatively charged alkoxide intermediate is a strong base. It abstracts a proton from a suitable source, typically an undissociated HCN molecule or water, to yield the final mandelonitrile product. This step also regenerates the cyanide anion, allowing it to participate in another catalytic cycle.[4][7]

The reversibility of this reaction is a key consideration; under neutral or basic conditions, mandelonitrile can decompose back into benzaldehyde and cyanide.[7][8]

Caption: Base-catalyzed nucleophilic addition mechanism for mandelonitrile formation.

Section 2: A Validated Experimental Protocol: The Bisulfite Method

To circumvent the direct handling of highly volatile and toxic hydrogen cyanide, the bisulfite addition method is a widely adopted and reliable protocol.[9][10] This procedure involves the in-situ formation of a crystalline benzaldehyde-bisulfite adduct, which is then converted to mandelonitrile upon reaction with a cyanide salt. This approach enhances safety and often results in a high yield of the crude product.[9]

Materials and Equipment

| Reagents & Materials | Properties | Equipment |

| Benzaldehyde (C₇H₆O) | MW: 106.12 g/mol , Density: 1.044 g/mL | Magnetic Stirrer & Stir Bar |

| Sodium Cyanide (NaCN) | MW: 49.01 g/mol | Beakers & Erlenmeyer Flasks |

| Sodium Bisulfite (NaHSO₃) | MW: 104.06 g/mol | Separatory Funnel (500 mL) |

| Diethyl Ether (C₄H₁₀O) | Solvent | Round-bottom Flask |

| Hydrochloric Acid (HCl) | conc. (for acidification) | Ice Bath |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, drying agent | Rotary Evaporator |

| Cracked Ice | Coolant | pH paper or meter |

| Deionized Water | Solvent | Standard Glassware |

Step-by-Step Synthesis Workflow

CRITICAL SAFETY NOTE: This entire procedure MUST be performed within a certified chemical fume hood. Adherence to all safety protocols outlined in Section 3 is mandatory.

-

Initial Setup: In a 500 mL flask equipped with a magnetic stir bar, create a mixture of sodium cyanide (e.g., 0.3 moles) in 50 mL of water and freshly distilled benzaldehyde (e.g., 0.3 moles).[9] Place the flask in a large ice bath to prepare for the exothermic reaction.

-

Adduct Formation: Begin vigorous stirring. Slowly add a saturated solution of sodium bisulfite (approx. 85 mL) to the mixture.[9] The addition should be slow initially and then increased to a steady stream over 10-15 minutes.

-

Temperature Control (Causality): Concurrently with the bisulfite addition, add approximately 90 g of cracked ice directly to the reaction mixture in portions. This is crucial to absorb the heat generated during the exothermic formation of the bisulfite adduct and prevent unwanted side reactions or volatilization of reactants.

-

Nitrile Formation: As the bisulfite solution is added, the crystalline adduct forms and is immediately reacted upon by the sodium cyanide present in the mixture. An oily layer of mandelonitrile will separate from the aqueous solution.[10]

-

Work-up & Isolation: Once the addition is complete, transfer the entire mixture to a separatory funnel. Separate the lower aqueous layer from the upper oily layer of crude mandelonitrile.

-

Extraction: Extract the aqueous layer once with approximately 25-30 mL of diethyl ether to recover any dissolved product. Combine this ether extract with the main mandelonitrile layer.

-

Acidification (Critical Step): Immediately wash the combined organic layers with a small amount of dilute hydrochloric acid. Rationale: Mandelonitrile is unstable and can react with unreacted benzaldehyde to form an acetal side product.[8][9] Prompt acidification stabilizes the cyanohydrin and prevents this side reaction.

-

Final Wash & Drying: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator at low temperature. The result is crude racemic mandelonitrile, often as a yellowish oil.

Caption: Step-by-step workflow for the synthesis of racemic mandelonitrile.

Section 3: Authoritative Safety Directives: Handling Cyanide

The use of cyanide salts necessitates a profound respect for their toxicity. These directives are non-negotiable for ensuring laboratory safety.

-

Inherent Toxicity: Cyanide salts and their conjugate acid, hydrogen cyanide (HCN), are potent, rapidly acting poisons.[11] They function by inhibiting cellular respiration, and exposure via ingestion, inhalation, or skin contact can be fatal.[11][12]

-

Engineering Controls: All manipulations involving cyanide compounds, including weighing solids and performing the reaction, must occur within a properly functioning and certified chemical fume hood.[12][13][14] This prevents inhalation of HCN gas, which can be liberated by reaction with atmospheric moisture or, more rapidly, with acids.[12]

-

Personal Protective Equipment (PPE): A stringent PPE regimen is mandatory. This includes a lab coat, chemical splash goggles and a face shield, and double-gloving with nitrile gloves.[11][13] If gloves become contaminated, they must be removed and replaced immediately, followed by hand washing.[12]

-

Chemical Segregation: NEVER store or handle acids near cyanide salts.[14] The accidental mixing of acid with cyanide waste or stock chemical will produce a lethal quantity of HCN gas. All work surfaces should be clear of incompatible materials.

-

Administrative Controls: Never work with cyanides alone in the laboratory.[12] Always inform colleagues before beginning work. Ensure an emergency response plan is in place and that all personnel are aware of the location of safety showers, eyewash stations, and first aid kits.

-

Waste Management: All cyanide-containing waste, both solid and liquid, must be collected in designated, clearly labeled, sealed containers.[14] It must be disposed of as hazardous waste according to institutional guidelines. Never mix cyanide waste with acidic waste streams.

Section 4: Product Characterization & Purity

Due to its inherent instability, rigorous purification of mandelonitrile can be challenging and may lead to decomposition.[8][10][15] For many subsequent synthetic steps, the crude product obtained after washing and drying is of sufficient purity.

Spectroscopic Validation

Confirmation of the product's identity is typically achieved through spectroscopic methods.[16]

| Technique | Expected Observations for Mandelonitrile |

| ¹H NMR (CDCl₃) | ~7.4-7.6 ppm (m, 5H, Aromatic protons)~5.5 ppm (s, 1H, Methine proton -CH(OH)CN)~3.0-4.0 ppm (broad s, 1H, Hydroxyl proton -OH, variable shift)[16][17] |

| ¹³C NMR (CDCl₃) | ~135-140 ppm (Aromatic quaternary C)~126-130 ppm (Aromatic CH carbons)~118 ppm (Nitrile carbon -C≡N)~64 ppm (Methine carbon -CH(OH)CN)[16] |

| IR Spectroscopy | ~3400 cm⁻¹ (broad, O-H stretch)~3030 cm⁻¹ (sp² C-H stretch, aromatic)~2250 cm⁻¹ (weak-medium, C≡N stretch)[16] |

| Mass Spec. (ESI+) | Expected m/z: 134.06 [M+H]⁺, 156.04 [M+Na]⁺ |

Section 5: Concluding Remarks

The synthesis of racemic mandelonitrile from benzaldehyde is a fundamentally important transformation that provides a valuable platform for more complex molecular architectures. The base-catalyzed nucleophilic addition mechanism is well-understood, and reliable protocols like the bisulfite method allow for its safe and efficient execution in a laboratory setting. However, the success of this synthesis is inextricably linked to the chemist's expertise in handling its inherent challenges, namely the product's instability and the acute toxicity of the cyanide reagents. This guide serves as a testament to the principle that robust scientific practice is a synthesis of mechanistic understanding, procedural precision, and an uncompromising culture of safety.

References

-

Cyanides - Division of Research Safety - University of Illinois. (2014-03-24). [Link]

-

Information on Cyanide Compounds - Stanford Environmental Health & Safety. [Link]

-

Solved: Benzaldehyde gives the cyanohydrin mandelonitrile an 88% yield on treatment with hydrogen [Chemistry] - Gauth. [Link]

- SOP-Cyanide-Salt - Laboratory Safety Standard Oper

- EP2311800A1 - Process for production of mandelonitrile compound - Google P

-

Lab Safety Guideline: Cyanide | Harvard Environmental Health and Safety. [Link]

-

Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU. (2015-02-25). [Link]

-

19.7: Nucleophilic Addition of HCN- Cyanohydrin Formation - Chemistry LibreTexts. (2024-07-30). [Link]

-

mandelic acid - Organic Syntheses Procedure. [Link]

-

Preparation of mandelonitrile - PrepChem.com. [Link]

-

How can i purify mandelonitrile (or any cyanohydrin) by silica column chromatography?. (2016-05-26). [Link]

-

19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax. (2023-09-20). [Link]

-

Enzymatic cascade flow synthesis of protected mandelonitrile derivatives - The Royal Society of Chemistry. [Link]

-

Mandelonitrile – Knowledge and References - Taylor & Francis. [Link]

-

Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism - JoVE. (2025-05-22). [Link]

-

Cyanohydrin reaction - Wikipedia. [Link]

-

Mandelonitrile - Wikipedia. [Link]

-

19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. benchchem.com [benchchem.com]

- 3. gauthmath.com [gauthmath.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]

- 6. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism [jove.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. prepchem.com [prepchem.com]

- 11. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 12. - Division of Research Safety | Illinois [drs.illinois.edu]

- 13. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 14. artscimedia.case.edu [artscimedia.case.edu]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Mandelonitrile(532-28-5) 1H NMR spectrum [chemicalbook.com]

(R)-Mandelonitrile: A Strategic Chiral Precursor in Modern Asymmetric Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

(R)-mandelonitrile, a chiral cyanohydrin, stands as a cornerstone in the asymmetric synthesis of a diverse range of valuable molecules, including α-hydroxy carboxylic acids, α-hydroxy aldehydes, and β-amino alcohols.[1][2] Its strategic importance is most pronounced in the pharmaceutical and fine chemical sectors, where the enantiomeric purity of a compound is frequently a critical determinant of its biological activity and safety profile.[1][2][3] This guide provides a comprehensive exploration of the synthesis and application of (R)-mandelonitrile, grounded in field-proven insights and methodologies.

The Synthetic Challenge: Accessing Enantiopure (R)-Mandelonitrile

The direct synthesis of mandelonitrile via the addition of a cyanide source to benzaldehyde is a foundational reaction in organic chemistry.[4] However, the prochiral nature of the benzaldehyde carbonyl group means that conventional chemical methods invariably produce a racemic mixture of (R)- and (S)-enantiomers, necessitating challenging and often inefficient resolution steps.[4][5]

The advent of biocatalysis has revolutionized the production of enantiomerically pure (R)-mandelonitrile. Enzymatic synthesis, specifically utilizing (R)-selective hydroxynitrile lyases (HNLs), has become the method of choice, offering exceptional enantioselectivity (>99% ee) under mild, environmentally benign conditions.[2][4][5][6]

The Biocatalytic Advantage: (R)-Hydroxynitrile Lyases (HNLs)

(R)-HNLs, also known as oxynitrilases, are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to the carbonyl carbon of aldehydes.[2][6] The enzyme's chiral active site provides a precisely structured microenvironment that dictates the facial selectivity of the nucleophilic attack by the cyanide ion, leading to the preferential formation of the (R)-enantiomer.[1]

The synthetic utility of HNLs lies in exploiting the reverse of their natural defensive function in plants, where they catalyze the decomposition of cyanohydrins to release toxic HCN.[6]

Causality in Experimental Design: Optimizing Enzymatic Synthesis

Achieving high yield and enantiomeric excess in HNL-catalyzed reactions is not merely procedural; it is a function of controlling the interplay between the enzymatic reaction and the competing non-enzymatic background reaction.

-

pH Control: The Critical Parameter: The non-catalyzed, racemic cyanohydrin formation is base-catalyzed.[7] Therefore, maintaining a slightly acidic pH, typically between 4.0 and 6.0, is the most critical factor.[1] This acidic environment suppresses the non-selective chemical reaction, ensuring that the observed product stereochemistry is dictated solely by the highly selective enzyme.[1][6][7][8]

-

Solvent System Engineering: A two-phase system, commonly employing a non-polar organic solvent like methyl tert-butyl ether (MTBE) and an aqueous buffer, is often used.[1] This sequesters the benzaldehyde substrate in the organic phase, minimizing its concentration in the aqueous phase and further suppressing the non-enzymatic reaction.[1]

-

Enzyme Immobilization: To enhance operational stability, reusability, and performance, HNLs are frequently immobilized on solid supports such as Celite or as cross-linked enzyme aggregates (CLEAs).[6][9] This prevents enzyme leaching, simplifies product workup, and makes the process more economically viable for industrial applications.[6][9]

-

Cyanide Source: While gaseous HCN can be used, its high toxicity and volatility make in-situ generation from salts like potassium cyanide (KCN) in a buffered solution a safer and more practical approach for laboratory-scale synthesis.[1][6]

Data-Driven Catalyst Selection

The choice of HNL is crucial for process optimization. HNLs from different sources exhibit varying optimal conditions and catalytic efficiencies.

| Enzyme Source | Abbreviation | Optimal pH | Optimal Temp. (°C) | Typical ee (%) | Reference |

| Prunus amygdalus (Bitter Almond) | PaHNL | 5.5 | 5 | >99 | [10] |

| Pyrus communis (Pear) | PycHNL | 5.5 | 30 | 96.3 | [10][11] |

| Passiflora edulis (Passion Fruit) | PeHNL | 4.0 | 10 | >99 | [10] |

| Parafontaria laminata (Millipede) | PlamHNL | 4.0 | 30 | 99-100 | [10][12] |

| Manihot esculenta (Cassava) | MeHNL | 5.0 | 40 | >99 | [10] |

Experimental Protocol: Enzymatic Synthesis of (R)-Mandelonitrile

This protocol describes a robust, self-validating procedure for the synthesis of (R)-mandelonitrile using a commercially available HNL from Prunus amygdalus (PaHNL).

Materials

-

(R)-Hydroxynitrile Lyase (e.g., from Prunus amygdalus)

-

Benzaldehyde (freshly distilled)

-

Potassium Cyanide (KCN)

-

Citric Acid & Sodium Citrate (for buffer preparation)

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Brine (saturated NaCl solution)

-

Standard laboratory glassware, magnetic stirrer

Step-by-Step Methodology

-

Buffer Preparation: Prepare a 0.1 M citrate buffer solution and meticulously adjust the pH to 5.5 using citric acid and sodium citrate.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (e.g., 10 mmol) in MTBE (20 mL). Add the citrate buffer (20 mL) to create a biphasic system.

-

Enzyme Addition: Add the (R)-HNL solution to the reaction mixture and stir vigorously for 5-10 minutes to ensure proper dispersion.

-

Cyanide Addition: In a separate flask, prepare a solution of KCN (e.g., 20 mmol, 2 equivalents) in the citrate buffer. Add this solution dropwise to the stirring reaction mixture over 30 minutes.

-

Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored to ensure completion and high enantioselectivity.[1][6]

-

Take small aliquots (0.1 mL) from the organic layer at regular intervals (e.g., every 30 minutes).

-

Analyze the aliquots by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the conversion of benzaldehyde.[1]

-

Crucially, determine the enantiomeric excess (ee) of the (R)-mandelonitrile product using chiral High-Performance Liquid Chromatography (HPLC).[3][6] The reaction is typically complete within 1-4 hours, with expected ee >99%.[1]

-

-

Work-up: Once the reaction is complete (as determined by monitoring), cease stirring and separate the organic layer.

-

Purification and Stabilization:

-

Wash the organic layer with brine (2 x 10 mL).[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure at low temperature.[1] Caution: (R)-mandelonitrile is unstable and can decompose, particularly in the presence of heat or basic conditions.[5] Maintaining a cold chain and avoiding exposure to pH > 6 is critical.

-

The crude product can be used directly or purified by flash column chromatography on silica gel if necessary.[1]

-

Visualization of the Experimental Workflow

Caption: Workflow for the enzymatic synthesis and purification of (R)-mandelonitrile.

The Precursor in Action: Synthetic Transformations

The synthetic power of (R)-mandelonitrile lies in the versatile chemistry of its hydroxyl and nitrile functionalities, which can be transformed into other valuable groups with retention of the crucial stereocenter.[13]

Hydrolysis to (R)-Mandelic Acid: A Gateway to Pharmaceuticals

The most prominent application of (R)-mandelonitrile is its hydrolysis to (R)-mandelic acid.[1][13] This α-hydroxy acid is a vital chiral resolving agent and a key building block for numerous pharmaceuticals, including semi-synthetic penicillins, cephalosporins, antitumor agents, and antiobesity drugs.[3][13] A notable example is the synthesis of (R)-2-chloromandelic acid, a direct precursor to the widely used antiplatelet drug, Clopidogrel.[3][14]

Dynamic Kinetic Resolution: An Elegant and Efficient Strategy

While (R)-mandelonitrile can be hydrolyzed chemically, a more elegant and efficient method involves the enantioselective hydrolysis of racemic mandelonitrile using a nitrilase enzyme.[15] This process operates as a dynamic kinetic resolution (DKR).

The nitrilase selectively hydrolyzes the (R)-mandelonitrile to (R)-mandelic acid. The unreacted (S)-mandelonitrile, under the slightly alkaline reaction conditions (pH ~8), undergoes spontaneous racemization by reverting to benzaldehyde and HCN, which then recombine non-selectively.[15][16] This in-situ racemization continuously replenishes the (R)-mandelonitrile substrate pool, allowing for a theoretical conversion of 100% of the racemate into the single desired (R)-mandelic acid enantiomer.

Visualization of Synthetic Pathways

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Novel (R)-Hydroxynitrile lyase enzyme of Pyrus communis: Purification and characterization of its physicochemical and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Stereo-selective conversion of mandelonitrile to (R)-(−)-mandelic acid using immobilized cells of recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Physicochemical properties of mandelonitrile for laboratory use

An In-depth Technical Guide to the Physicochemical Properties of Mandelonitrile for Laboratory Use

Introduction

Mandelonitrile (α-hydroxybenzeneacetonitrile), a cyanohydrin derived from benzaldehyde, stands as a pivotal intermediate in the landscape of organic synthesis and pharmaceutical development.[1][2] Its deceptively simple structure, featuring a stereocenter at the carbon bearing both a hydroxyl and a nitrile group, belies a rich and complex reactivity profile that has been harnessed for the asymmetric synthesis of a diverse array of chiral molecules.[2] This guide provides a comprehensive exploration of the physicochemical properties of mandelonitrile, offering field-proven insights and detailed protocols for its safe and effective utilization in the laboratory. We will delve into its structural and spectroscopic characteristics, thermodynamic properties, stability, and solubility, providing a robust foundation for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

Mandelonitrile, with the chemical formula C₈H₇NO, is a small molecule possessing both polar and nonpolar functionalities, which dictates its physical and chemical behavior.[3][4] The presence of a phenyl group, a hydroxyl group, and a nitrile group on the same carbon atom makes it a versatile building block in organic chemistry.[3]

Core Physicochemical Data

A summary of the key physicochemical properties of mandelonitrile is presented below for quick reference. It is important to note that some values in the literature show slight variations, which can be attributed to the presence of impurities or different measurement conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO | [5][6] |

| Molecular Weight | 133.15 g/mol | [5][7] |

| Appearance | Colorless to pale yellow or reddish-brown liquid | [1][5][6] |

| Melting Point | -10 °C to 28 °C (Varies with enantiomeric purity) | [3][6][7] |

| Boiling Point | 170 °C (decomposes) | [3][6] |

| Density | ~1.117 g/cm³ at 20-25 °C | [3][6] |

| Flash Point | ~97 °C (207 °F) | [6][8] |

| Solubility in Water | Slightly soluble to insoluble | [6][7][9] |

| Solubility in Organic Solvents | Freely soluble in ethanol, diethyl ether, and chloroform | [6][10] |

Spectroscopic Characterization

Spectroscopic data is fundamental for the unambiguous identification and purity assessment of mandelonitrile.

-

¹H NMR (90 MHz, CDCl₃): Chemical shifts (δ) are typically observed at approximately 7.58-7.32 ppm (m, 5H, aromatic protons), 5.46 ppm (s, 1H, methine proton), and 3.75 ppm (br s, 1H, hydroxyl proton).[3]

-

¹³C NMR (25.16 MHz, CDCl₃): Characteristic peaks appear around 135.11, 129.67, 129.09, and 126.65 ppm for the aromatic carbons.[3]

Stability, Handling, and Storage: A Self-Validating System

The utility of mandelonitrile is intrinsically linked to its stability, which is a critical consideration for its storage and handling. Mandelonitrile is thermally unstable and can decompose into its precursors, benzaldehyde and highly toxic hydrogen cyanide gas, particularly when heated.[3][6] This decomposition is reversible and can be catalyzed by moisture and alkaline conditions.[11]

Recommended Storage Protocols

To ensure the integrity of mandelonitrile, the following storage conditions are imperative:

-

Temperature: For short-term storage (days to weeks), refrigeration at 0-4 °C is recommended. For long-term preservation (months to years), storage at -20 °C is optimal.[7][11]

-

Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent degradation.[12]

-

Container: Use tightly sealed, light-resistant containers to protect from moisture and light.[12][13]

Safe Handling Practices

Given its toxicity and potential to release hydrogen cyanide, strict safety protocols must be adhered to when handling mandelonitrile.[12]

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood.[12][14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is a good choice), a lab coat, and chemical safety goggles or a face shield.[12][14]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][12]

Decomposition Pathway

The decomposition of mandelonitrile is a critical safety and purity consideration.

Caption: Decomposition of Mandelonitrile into Benzaldehyde and Hydrogen Cyanide.

Synthesis and Purification: Methodologies and Mechanistic Insights

The synthesis of mandelonitrile is a classic example of a cyanohydrin formation reaction. While several methods exist, the most common laboratory-scale synthesis involves the reaction of benzaldehyde with a cyanide source.[15][16]

Racemic Synthesis Protocol

This method yields a racemic mixture of (R)- and (S)-mandelonitrile.

Materials:

-

Benzaldehyde

-

Sodium cyanide or potassium cyanide

-

Hydrochloric acid

-

Ice

-

Water

Procedure:

-

In a flask cooled with an ice-salt bath, combine finely powdered potassium cyanide and freshly distilled benzaldehyde.[16]

-

Slowly add concentrated hydrochloric acid dropwise with frequent shaking.[16]

-

Allow the reaction mixture to stand for one hour with occasional shaking.[16]

-

Pour the mixture into a large volume of cold water.

-

The oily layer of mandelonitrile that separates is then washed several times with water.[16]

Causality: The acidic conditions protonate the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the cyanide ion.

Purification

Due to its instability, extensive purification of mandelonitrile can be challenging. For many applications, the crude product obtained after aqueous workup is used directly. If further purification is necessary, it should be performed with caution, avoiding high temperatures.

Enantioselective Synthesis

For applications requiring enantiomerically pure mandelonitrile, particularly in pharmaceutical synthesis, biocatalytic methods employing hydroxynitrile lyases (HNLs) are the preferred route.[15] These enzymes catalyze the asymmetric addition of hydrogen cyanide to benzaldehyde, yielding high enantiomeric excess of the (R)- or (S)-enantiomer depending on the specific HNL used.[15]

Caption: Biocatalytic synthesis of (R)-mandelonitrile using an (R)-Hydroxynitrile Lyase.

Applications in Organic Synthesis and Drug Development

Mandelonitrile is a valuable precursor for a range of chiral pharmaceuticals and fine chemicals.[3][15] Its primary utility lies in its conversion to other optically pure compounds.[3]

Synthesis of Mandelic Acid

Hydrolysis of mandelonitrile yields mandelic acid, a widely used chiral building block in the pharmaceutical industry.[2][3]

Pharmaceutical Intermediates

The enantiomerically pure forms of mandelonitrile are crucial starting materials for the synthesis of various active pharmaceutical ingredients (APIs).[2] The hydroxyl and nitrile functionalities can be readily transformed into other functional groups, allowing for the introduction of diverse pharmacophores.[2]

Waste Disposal

Due to its toxicity and the potential for liberating hydrogen cyanide, all waste containing mandelonitrile must be treated as hazardous.[12] Neutralization of cyanide-containing waste is typically achieved through oxidation with sodium hypochlorite (bleach) under basic conditions.[14]

Conclusion